

Chemical and physical properties of Lurosetron

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Compound of Interest

Compound Name: **Lurosetron**

Cat. No.: **B1615755**

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Lurosetron: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lurosetron is a potent and selective serotonin 5-HT3 receptor antagonist. This document provides an in-depth technical overview of the chemical and physical properties of **Lurosetron**, its mechanism of action, and detailed hypothetical experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

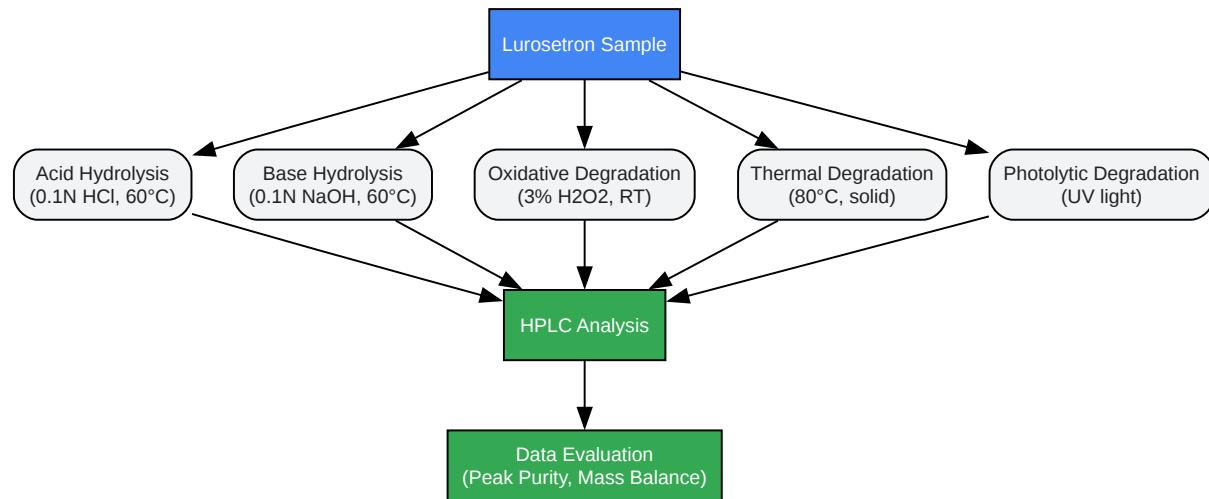
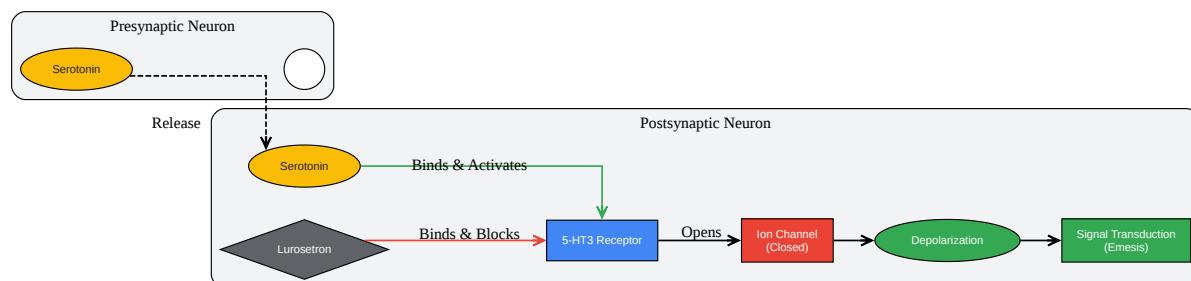
Lurosetron, with the IUPAC name 6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. While experimental data for some physical properties are not readily available in the public domain, predicted values from computational models are provided.

Property	Value	Source
IUPAC Name	6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one	PubChem
Chemical Formula	C ₁₇ H ₁₇ FN ₄ O	PubChem
Molecular Weight	312.34 g/mol	PubChem
CAS Number	128486-54-4	Wikipedia
Melting Point	Not available (Predicted: >250 °C)	-
Boiling Point	Not available (Predicted: 650.1 ± 55.0 °C)	ChemicalBook
Aqueous Solubility	Not available (Predicted to be low)	-
pKa	Not available (Predicted: 14.01 ± 0.10)	ChemicalBook
LogP	1.7	PubChem

Mechanism of Action and Signaling Pathway

Lurosetron is a selective antagonist of the 5-HT₃ receptor, a ligand-gated ion channel. These receptors are predominantly found on enteric neurons in the gastrointestinal tract and in the central nervous system. The binding of serotonin (5-HT) to these receptors triggers the opening of the ion channel, leading to the depolarization of the neuron and the initiation of various physiological responses, including the vomiting reflex.

Lurosetron competitively binds to the 5-HT₃ receptor, thereby preventing the binding of serotonin and inhibiting the downstream signaling cascade. This antagonistic action forms the basis of its antiemetic properties.



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